![molecular formula C17H17N3O2 B2743770 3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide CAS No. 2034266-28-7](/img/structure/B2743770.png)
3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide
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Overview
Description
The compound “3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide” is a complex organic molecule. It contains a methoxyphenyl group, a pyrazolo[1,5-a]pyridinyl group, and a propanamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via palladium-catalyzed reactions of halovinyl/aryl aldehydes and aminopyrazoles .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and a variety of functional groups. The methoxyphenyl, pyrazolo[1,5-a]pyridinyl, and propanamide groups would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the methoxyphenyl, pyrazolo[1,5-a]pyridinyl, and propanamide groups could potentially allow for a variety of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthesis and Chemical Properties
- A study detailed a method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which include compounds like 3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide. This process involves using ultrasound irradiation and KHSO4 in an aqueous medium. The structural integrity and regioselectivity of the synthesized compounds were confirmed through various spectral data analyses, including IR, NMR, and mass spectrometry (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Antimicrobial and Anti-Cancer Activity
- Research indicates that derivatives of this compound demonstrate significant antimicrobial activities. This was established through the synthesis and characterization of pyrazoline and amino cyanopyridine derivatives, which were then screened for their antimicrobial properties (Dangar, Borkhataria, & Shah, 2014).
- Another study explored the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including those related to this compound, and evaluated their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. This highlighted their potential as anticancer agents (Hassan, Hafez, & Osman, 2014).
Anticonvulsant and Psychotropic Properties
- A study focused on a derivative of pyrazolo[3,4-D]pyridine, similar in structure to this compound, examining its anticonvulsant and psychotropic properties. The compound displayed significant sedative effects, antiamnesic properties, and a mild anxiolytic effect, suggesting potential applications in neurological disorders (Shtrygol, Kavraiskyi, & Shtrygol, 2016).
Gastrointestinal Properties
- A related study examined the gastric antisecretory and cytoprotective properties of substituted imidazo[1,2-a]pyridines, which are structurally related to this compound. This research could indicate potential applications in gastrointestinal disorders (Kaminski, Hilbert, Pramanik, Solomon, Conn, Rizvi, Elliott, Guzik, Lovey, & Domalski, 1987).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-pyrazolo[1,5-a]pyridin-5-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-16-5-2-13(3-6-16)4-7-17(21)19-14-9-11-20-15(12-14)8-10-18-20/h2-3,5-6,8-12H,4,7H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPNIDATJPCLPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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